Persenone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

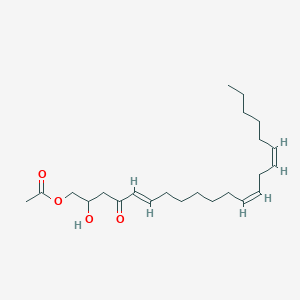

Persenone A is a long-chain fatty alcohol. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Persenone A has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators in inflammatory processes. In a study conducted on RAW 264.7 mouse macrophage cell lines, treatment with this compound significantly suppressed the production of these proteins when induced by lipopolysaccharide and interferon-gamma .

Case Study: Inhibition of Nitric Oxide Production

- Objective : To evaluate the effectiveness of this compound in inhibiting nitric oxide production.

- Method : RAW 264.7 macrophages were treated with varying concentrations of this compound.

- Results : At a concentration of 20 µM, this compound nearly completely inhibited both iNOS and COX-2 expression, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capabilities of this compound are attributed to its structural characteristics, which allow it to scavenge free radicals effectively. Research indicates that it can inhibit superoxide generation in inflammatory leukocytes, thereby reducing oxidative stress associated with chronic diseases .

Data Table: Antioxidant Effects of this compound

| Compound | Source | Mechanism | Effectiveness (IC50) |

|---|---|---|---|

| This compound | Avocado fruit | Inhibits superoxide production | 20 µM |

| Related Compounds | Avocado derivatives | Scavenges free radicals | Varies |

Potential in Cancer Prevention

The anti-inflammatory properties of this compound suggest a possible role in cancer prevention. By mitigating inflammation—an established risk factor for cancer—this compound may contribute to the reduction of cancer incidence .

Case Study: Cancer Chemoprevention

- Objective : To assess the chemopreventive effects of this compound.

- Method : Animal models were treated with this compound prior to exposure to carcinogenic agents.

- Findings : The compound demonstrated significant protective effects against tumor formation, highlighting its potential as a chemopreventive agent .

Applications in Nutraceuticals and Functional Foods

Due to its health-promoting properties, this compound is being explored for incorporation into nutraceuticals and functional foods. Its ability to enhance health by reducing inflammation and oxidative stress aligns well with current trends towards preventive healthcare through diet .

Table: Nutraceutical Applications of this compound

| Application Type | Description |

|---|---|

| Functional Foods | Inclusion in health foods targeting inflammation |

| Dietary Supplements | Development of supplements for antioxidant support |

| Food Industry | Potential use in food preservation due to antioxidant properties |

Future Research Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Research should focus on:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Clinical trials assessing efficacy in human populations.

- Exploration of synergistic effects with other bioactive compounds found in avocados.

Análisis De Reacciones Químicas

Suppression of Inflammatory Pathways

Persenone A inhibits key inflammatory mediators by targeting enzymatic pathways:

-

iNOS and COX-2 Inhibition : At 20 µM, this compound nearly completely suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in RAW 264.7 macrophages exposed to lipopolysaccharide (LPS) and interferon-γ (IFN-γ). This inhibition reduces nitric oxide (NO) and prostaglandin production, critical drivers of inflammation .

-

Hydrogen Peroxide (H₂O₂) Scavenging : In mouse skin models, this compound (810 nmol) significantly reduces H₂O₂ generation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The compound’s efficacy depends on timing, with post-TPA treatment showing stronger inhibition .

Table 1: Key Anti-Inflammatory Effects of this compound

Modulation of Cellular Proliferation

This compound influences fibroblast and keratinocyte activity, critical for wound healing and tissue repair:

-

Fibroblast Proliferation : Methanolic avocado seed fractions containing this compound increase normal human dermal fibroblast (NHDF) proliferation via upregulation of growth factor receptors .

-

Keratinocyte Differentiation : Fractions enriched with this compound and related compounds (e.g., chlorogenic acid isomers) enhance HaCaT keratinocyte differentiation, as evidenced by upregulated differentiation markers at gene and protein levels .

Table 2: Effects on Skin Cells

Stability and Degradation

This compound’s reactivity is influenced by environmental factors:

-

Oxidative Degradation : Prolonged storage or exposure to heat accelerates decomposition, reducing its bioactive efficacy .

-

Concentration Decline : In avocado peel, this compound content decreases by ~30% during ripening and storage, highlighting its sensitivity to enzymatic and oxidative processes .

Mechanistic Insights

-

Redox Activity : this compound’s α,β-unsaturated carbonyl group enables Michael addition reactions with cellular thiols (e.g., glutathione), contributing to its antioxidant effects .

-

Transcriptional Regulation : Downregulates NF-κB and AP-1 signaling pathways, reducing pro-inflammatory cytokine production .

Research Limitations

-

Most studies focus on in vitro or murine models; human clinical data are lacking.

-

Detailed kinetic studies of this compound’s chemical interactions (e.g., reaction rates with ROS/RNS) remain underexplored.

This compound’s dual role as an anti-inflammatory and antioxidant agent positions it as a promising candidate for treating chronic inflammatory conditions. Further research is needed to elucidate its synthetic derivatives and in vivo pharmacokinetics.

Propiedades

Número CAS |

215117-03-6 |

|---|---|

Fórmula molecular |

C23H38O4 |

Peso molecular |

378.5 g/mol |

Nombre IUPAC |

[(5E,12Z,15Z)-2-hydroxy-4-oxohenicosa-5,12,15-trienyl] acetate |

InChI |

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h7-8,10-11,17-18,23,26H,3-6,9,12-16,19-20H2,1-2H3/b8-7-,11-10-,18-17+ |

Clave InChI |

YLWJMUPPJKELEC-GQQAEKEGSA-N |

SMILES |

CCCCCC=CCC=CCCCCCC=CC(=O)CC(COC(=O)C)O |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCC/C=C/C(=O)CC(COC(=O)C)O |

SMILES canónico |

CCCCCC=CCC=CCCCCCC=CC(=O)CC(COC(=O)C)O |

Sinónimos |

persenone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.